1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride
説明
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
1-methyl-1,7-diazaspiro[3.5]nonan-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
InChIキー |
DQYUMSYGSCWUQL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC12CCNCC2.Cl |
製品の起源 |
United States |
準備方法
合成経路と反応条件
1-メチル-1,7-ジアザスピロ[3.5]ノナン-2-オン塩酸塩の合成は、通常、適切な出発物質を制御された条件下で反応させることを含みます。一般的な方法の1つは、ジアミンなどの適切な前駆体をカルボニル化合物と環化させることです。反応は通常、触媒の存在下で、不活性雰囲気中で行われ、望ましくない副反応を防ぎます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与する可能性があります。このプロセスには、再結晶やクロマトグラフィーによる精製などの手順が含まれ、不純物を除去し、目的の生成物を純粋な形で得ることがあります。
化学反応の分析
科学研究への応用
1-メチル-1,7-ジアザスピロ[3.5]ノナン-2-オン塩酸塩は、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成要素として使用されます。そのユニークな構造は、新しい化学物質の開発に役立ちます。
生物学: 生物学的研究では、この化合物は、スピロ環状構造が生物系に及ぼす影響を研究するために使用できます。結合研究においてリガンドとしても役立つ可能性があります。
医学: この化合物の安定性とユニークな構造により、創薬の潜在的な候補となっています。薬理学的特性と潜在的な治療用途について調査される可能性があります。
工業: 工業用途では、この化合物は、特定の特性を持つ特殊化学品や材料の合成に使用できます。
科学的研究の応用
Chemical Properties and Structure
The compound features a unique spirocyclic structure that includes two nitrogen atoms within its framework. This diazaspiro configuration contributes to its distinctive chemical reactivity and biological interactions. The methyl substitution at the 1-position enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.
Biological Applications
1. Anticancer Activity
One of the most promising applications of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is its role as a covalent inhibitor targeting the KRAS G12C mutant protein, which is implicated in various cancers. Recent studies have demonstrated that derivatives of this compound exhibit favorable metabolic stability and potent anti-tumor activity:
- Mechanism of Action : The compound binds effectively to the switch-II pocket of the KRAS G12C protein, inhibiting its function and subsequently affecting cellular proliferation and differentiation pathways associated with oncogenesis .
- Case Study : In an NCI-H1373 xenograft mouse model, a lead derivative showed a dose-dependent antitumor effect upon subcutaneous administration, highlighting its potential for therapeutic use in solid tumors .
Comparative Analysis with Related Compounds
The unique structural features of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one allow for comparisons with other spirocyclic compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[3.5]nonan-2-one | Similar spirocyclic structure without methyl substitution | Lacks enhanced reactivity due to absence of methyl group |
| 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride | Another spirocyclic variant with different substitution | Different substitution pattern may lead to varied biological activity |
The methyl substitution in 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one significantly influences both its chemical reactivity and biological interactions compared to its analogs.
作用機序
1-メチル-1,7-ジアザスピロ[3.5]ノナン-2-オン塩酸塩の作用機序には、生物系における分子標的との相互作用が含まれます。スピロ環状構造により、この化合物は特定の受容体や酵素に結合し、それらの活性を調節できる可能性があります。関与する正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related diazaspiro and azaspiro compounds, highlighting differences in substituents, ring sizes, and functional groups:
Physicochemical and Functional Comparisons
Reactivity and Stability
- 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one HCl: The methyl group at N1 reduces nucleophilicity compared to unprotected amines, enhancing stability under acidic conditions. The hydrochloride salt improves aqueous solubility.
- 2,7-Diazaspiro[3.5]nonan-1-one HCl: The ketone at C1 introduces polarity, but the absence of a methyl group may increase susceptibility to oxidation.
- 7-Boc-1,7-diazaspiro[3.5]nonan-2-one: The tert-butoxycarbonyl (Boc) group protects the amine, making the compound more lipophilic and suitable for solid-phase synthesis.
Solubility and Lipophilicity
Medicinal Chemistry
- Diazaspiro compounds are explored as κ-opioid receptor antagonists and serotonin receptor modulators due to their rigid, three-dimensional structures.
- The methyl group in 1-methyl-1,7-diazaspiro[3.5]nonan-2-one HCl may reduce metabolic degradation compared to unmethylated analogues, extending in vivo half-life.
生物活性
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is a compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and findings from recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 1-methyl-1,7-diazaspiro[3.5]nonan-2-one; hydrochloride |
| InChI | InChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
| InChI Key | DQYUMSYGSCWUQL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC12CCNCC2.Cl |
These properties contribute to the compound's stability and reactivity, which are essential for its biological activity.
The biological activity of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to certain receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the target involved.
Antitumor Activity
Recent studies have identified derivatives of this compound as potent covalent inhibitors against the KRAS G12C mutation, a known oncogenic driver in several cancers. For instance, a study reported that a derivative of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one demonstrated significant antitumor effects in xenograft mouse models. The compound was shown to bind effectively within the switch-II pocket of the KRAS protein, leading to inhibition of its activity and subsequent tumor growth suppression .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable metabolic stability in both human and mouse liver microsomes. This characteristic is crucial for its potential therapeutic applications as it suggests that the compound can maintain effective concentrations in vivo without rapid degradation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride derivatives:
- Study on KRAS G12C Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on KRAS G12C. The most promising candidate exhibited a dose-dependent antitumor effect when administered subcutaneously in an NCI-H1373 xenograft model .
- Comparative Analysis with Similar Compounds : The biological activity was compared with other spirocyclic compounds to assess potency and selectivity against various cancer cell lines. Results indicated that modifications in the spirocyclic structure could enhance both solubility and potency .
Q & A
What are the recommended synthetic routes for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a precursor molecule under basic conditions, followed by hydrochloride salt formation. Key steps include:
- Precursor cyclization : A base (e.g., NaOH or KOH) is used to induce ring closure, forming the spirocyclic core.
- Acidification : Hydrochloric acid is added to protonate the amine, yielding the hydrochloride salt.
- Optimization : Reaction parameters (temperature: 60–80°C; solvent: ethanol/water mixtures; time: 12–24 hrs) are tuned to maximize yield (>70%) and purity (>95%) .
What analytical techniques are suitable for structural characterization of this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving crystal structures, particularly for verifying spirocyclic geometry .
- NMR spectroscopy : H and C NMR confirm proton environments and carbon backbone integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can researchers address low yields during cyclization steps in synthesis?
Level: Advanced
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate ring closure.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance reaction kinetics.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
How should contradictory bioactivity data across studies be reconciled?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation steps:
- Purity validation : Use HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) to confirm >98% purity .
- Dose-response studies : Establish EC/IC values under standardized conditions.
- Structural analogs comparison : Evaluate bioactivity differences in related diazaspiro compounds (e.g., 2,7-diazaspiro derivatives) .
What solvents are optimal for solubility studies of this hydrochloride salt?
Level: Basic
Methodological Answer:
The hydrochloride form enhances polar solvent solubility:
- High solubility : Water, methanol, DMSO.
- Low solubility : Ethyl acetate, hexane.
- Experimental protocol : Prepare saturated solutions, filter, and quantify via gravimetric analysis or UV-Vis spectroscopy .
What mechanisms underlie its interactions with biological targets (e.g., enzymes)?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., kinase domains).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry.
- Mutagenesis studies : Identify critical residues in target proteins .
What strategies ensure stereochemical control during synthesis?
Level: Advanced
Methodological Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups to direct spirocyclic stereochemistry.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals for enantioselective cyclization.
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures .
What purification techniques are effective for isolating this compound?
Level: Basic
Methodological Answer:
- Recrystallization : Use ethanol/water (1:3 v/v) for high-purity crystals.
- Column chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1).
- Ion-exchange resins : Remove residual salts .
How stable is this compound under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH stability : Stable in pH 2–6 (simulated gastric fluid); degrades in alkaline conditions (pH >8) .
What computational modeling approaches predict its physicochemical properties?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
